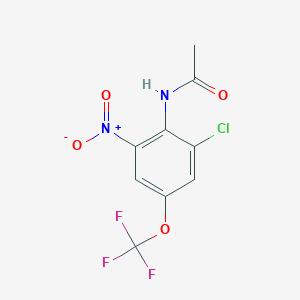

2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide

Description

BenchChem offers high-quality 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[2-chloro-6-nitro-4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3N2O4/c1-4(16)14-8-6(10)2-5(19-9(11,12)13)3-7(8)15(17)18/h2-3H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTLLCCNWMZSAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Cl)OC(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and physical properties of 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide

An In-depth Technical Guide to 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide

Abstract

This technical guide provides a comprehensive scientific overview of 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide, a substituted aromatic amide of interest in synthetic and medicinal chemistry. The document details the compound's chemical structure, physicochemical properties, and a proposed multi-step synthesis pathway grounded in established organic chemistry principles. While this molecule is primarily a research chemical, its complex substitution pattern—featuring chloro, nitro, and trifluoromethoxy groups—makes it a potentially valuable intermediate for the development of novel pharmaceuticals and advanced materials. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's characteristics and synthesis logic.

Chemical Identity and Structural Analysis

2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide, identified by CAS Number 241154-03-0 , is a complex derivative of acetanilide.[1] Its systematic IUPAC name is N-(2-Chloro-6-nitro-4-(trifluoromethoxy)phenyl)acetamide.[1] The molecular structure is characterized by a central benzene ring substituted with five different functional groups, creating a specific regio- and stereochemical arrangement that dictates its chemical behavior.

Structural Breakdown:

-

Acetanilide Core: The fundamental scaffold is an acetamide group (-NHC(O)CH₃) attached to a phenyl ring. The acetamido group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution, a key consideration in its synthesis.[2][3]

-

Chloro Group (-Cl): Located at the 2'-position (ortho to the acetamido group), this halogen atom is an electron-withdrawing but ortho-, para-directing deactivator.

-

Nitro Group (-NO₂): Positioned at the 6'-position (the other ortho position), this is a powerful electron-withdrawing and meta-directing deactivating group.

-

Trifluoromethoxy Group (-OCF₃): Situated at the 4'-position (para to the acetamido group), this group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, yet it can act as a weak ortho-, para-director. Its inclusion often enhances metabolic stability and lipophilicity in drug candidates.

-

Amide Linkage: The nitrogen-carbonyl bond exhibits resonance, giving it partial double-bond character and rendering the amide proton weakly acidic.

The combination of these groups results in a sterically hindered and electron-deficient aromatic system, influencing its reactivity, solubility, and potential biological activity.

Physicochemical and Computational Properties

The physical and computational properties of a compound are critical for predicting its behavior in experimental and biological systems. The data for 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide are summarized below.

| Property | Value | Source |

| CAS Number | 241154-03-0 | [1] |

| Molecular Formula | C₉H₆ClF₃N₂O₄ | [1] |

| Molecular Weight | 298.60 g/mol | [1] |

| Purity | ≥98% (as supplied by vendors) | [1] |

| Calculated LogP | 3.1052 | [1] |

| Topological Polar Surface Area (TPSA) | 81.47 Ų | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 3 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

The calculated LogP value of 3.1 suggests significant lipophilicity, indicating poor solubility in water but good solubility in organic solvents. The TPSA is within a range often associated with orally available drug candidates, though other factors are necessary for such a determination.

Proposed Synthesis Pathway and Experimental Protocol

While specific synthesis literature for this exact molecule is not publicly available, a logical and efficient multi-step pathway can be designed based on fundamental organic reactions. The proposed synthesis begins with the commercially available starting material, 4-(trifluoromethoxy)aniline. The strategy hinges on the careful sequential introduction of the functional groups, leveraging the directing effects of the substituents at each stage.

Synthesis Workflow Overview

The proposed three-step synthesis is designed to control the regiochemistry of each substitution reaction. The initial acetylation step protects the highly activating amino group, preventing polysubstitution and side reactions in subsequent steps.[2]

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Acetylation of 4-(Trifluoromethoxy)aniline

-

Causality: The acetylation of the primary amine is a crucial first step. The resulting acetamido group is less activating than the amine, which prevents oxidation and polysubstitution during the subsequent nitration step. This reaction is a standard procedure for amine protection.[2][4]

-

Protocol:

-

In a 250 mL round-bottom flask, dissolve 1 equivalent of 4-(trifluoromethoxy)aniline in glacial acetic acid.

-

Cool the flask in an ice-water bath with stirring.

-

Slowly add 1.1 equivalents of acetic anhydride to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

-

Collect the solid product, N-(4-(trifluoromethoxy)phenyl)acetamide, by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallization from aqueous ethanol can be performed for further purification.

-

Step 2: Nitration of N-(4-(trifluoromethoxy)phenyl)acetamide

-

Causality: In this electrophilic aromatic substitution, the acetamido group directs the incoming nitronium ion (NO₂⁺) to the ortho and para positions.[3] Since the para position is blocked by the trifluoromethoxy group, nitration occurs exclusively at the ortho position. The reaction must be kept at a low temperature to prevent dinitration and side reactions.[5]

-

Protocol:

-

To a clean, dry flask, add the N-(4-(trifluoromethoxy)phenyl)acetamide from Step 1.

-

Cool the flask to 0°C in an ice-salt bath and slowly add concentrated sulfuric acid with stirring until the solid is fully dissolved.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, keeping the mixture cooled.

-

Add the nitrating mixture dropwise to the acetanilide solution, ensuring the internal temperature does not exceed 10°C.

-

After the addition, let the reaction stir at 0-5°C for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice. The product, N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide, will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Step 3: Chlorination of N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide

-

Causality: This final step introduces the chlorine atom. The directing effects of the existing substituents must be considered. The acetamido group directs ortho/para, the trifluoromethoxy group directs ortho/para, and the nitro group directs meta. The only position that satisfies these directing effects (ortho to the acetamido group, ortho to the trifluoromethoxy group, and meta to the nitro group) is the C6 position. N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for this transformation.

-

Protocol:

-

Dissolve the nitrated intermediate from Step 2 in a suitable solvent such as acetonitrile or DMF.

-

Add N-Chlorosuccinimide (1.1 equivalents) to the solution.

-

Add a catalytic amount of a Lewis acid (e.g., FeCl₃) or a protic acid (e.g., trifluoroacetic acid) to facilitate the reaction.

-

Heat the mixture under reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield the final compound, 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not available in public databases, its structure allows for the prediction of key spectroscopic features that would be used for its characterization and confirmation.

-

¹H NMR: The proton NMR spectrum would be complex. We would expect to see a singlet for the acetyl methyl protons (-C(O)CH₃) around 2.2 ppm. The aromatic region would show two doublets or an AX system for the two remaining protons on the phenyl ring, likely with complex splitting due to the various substituents. A broad singlet for the amide proton (-NH-) would appear downfield, typically between 8-10 ppm.

-

¹³C NMR: The carbon NMR would show 9 distinct signals corresponding to each carbon atom. Key signals would include the carbonyl carbon around 168-170 ppm and the methyl carbon around 24 ppm. The aromatic carbons would appear between 115-150 ppm, with the carbons attached to the electronegative groups (Cl, NO₂, OCF₃) being significantly shifted. The CF₃ carbon would show a characteristic quartet due to coupling with fluorine.

-

FT-IR: The infrared spectrum would provide clear evidence of the key functional groups. Expected characteristic peaks include: a sharp N-H stretch around 3300 cm⁻¹, a strong C=O (amide I) stretch around 1670-1690 cm⁻¹, asymmetric and symmetric N-O stretches for the nitro group around 1520 cm⁻¹ and 1350 cm⁻¹, respectively, and strong C-F stretches for the trifluoromethoxy group in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula (C₉H₆ClF₃N₂O₄) by providing an exact mass measurement. The isotopic pattern of the molecular ion peak would clearly show the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Applications and Research Outlook

2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide is currently supplied as a research chemical.[1] Its complex and heavily functionalized structure makes it an attractive building block for the synthesis of more elaborate molecules. The combination of a reactive nitro group (which can be reduced to an amine), a chloro group (amenable to nucleophilic substitution or cross-coupling reactions), and the trifluoromethoxy group (a common feature in modern pharmaceuticals for improving metabolic stability and cell permeability) suggests its potential utility in:

-

Drug Discovery: As an intermediate for synthesizing lead compounds in medicinal chemistry.

-

Agrochemicals: As a precursor for novel pesticides and herbicides.

-

Materials Science: For the creation of specialized dyes or polymers.

Further research is required to explore and validate these potential applications.

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. However, based on the functional groups present and data from related acetanilide compounds, the following precautions are strongly advised.[6][7][8]

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][8] Avoid creating and inhaling dust.[6]

-

Hazards: The compound should be treated as harmful if swallowed (Acute Toxicity Category 4).[7] It may cause skin and serious eye irritation.[8] Nitroaromatic compounds can be toxic and should be handled with care.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

-

Acetanilide, 2-chloro-4'-nitro- - the NIST WebBook. [Link]

-

acetanilide - SAFETY DATA SHEET. [Link]

-

Chemical Properties of Acetanilide, 2-chloro-4'-nitro- (CAS 17329-87-2) - Cheméo. [Link]

-

Acetanilide - Wikipedia. [Link]

-

2,4-Difluoro-6-nitroacetanilide - the NIST WebBook. [Link]

-

A Convenient Laboratory Preparation of Acetanilide. [Link]

-

Nitroacetanilide - Wikipedia. [Link]

-

2-Chloro-4'-nitroacetanilide - Optional[FTIR] - Spectrum - SpectraBase. [Link]

-

Safety Data Sheet: Acetanilide - Carl ROTH. [Link]

- CN109456221B - Synthetic method of acetanilide derivative - Google P

-

Preparation of 4-nitroacetanilide and 4-nitroaniline. [Link]

-

Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. [Link]

Sources

CAS registry number and safety data sheet for 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide

An In-Depth Technical Guide to 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide: Synthesis, Characterization, and Safety Assessment

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide, a compound for which readily available public data, including a specific CAS Registry Number and a formal Safety Data Sheet (SDS), is limited. This guide is therefore structured to provide researchers, scientists, and drug development professionals with a predictive and practical framework for its synthesis, characterization, and safe handling based on established principles of organic chemistry and toxicology.

The absence of a dedicated CAS Registry Number suggests that 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide is likely a novel or non-commercial research chemical. Consequently, this guide emphasizes a first-principles approach, deriving its recommendations from the known properties of its constituent functional groups and analogous chemical structures.

Compound Identification and Physicochemical Predictions

While a formal CAS Registry Number has not been identified in major chemical databases, the compound can be unequivocally identified by its IUPAC name and chemical structure.

-

IUPAC Name: 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide

-

Molecular Formula: C₉H₆ClF₃N₂O₄

-

Molecular Weight: 314.61 g/mol

-

Chemical Structure:

-

An acetanilide core, which is an N-phenylacetamide.

-

Substituents on the phenyl ring at positions 2', 4', and 6':

-

2'-Chloro: A chlorine atom.

-

6'-Nitro: A nitro group (-NO₂).

-

4'-(trifluoromethoxy): A trifluoromethoxy group (-OCF₃).

-

-

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale and Authoritative Source |

| Physical State | Likely a crystalline solid at room temperature. | Acetanilide and its substituted derivatives are typically solids. |

| Melting Point | Expected to be relatively high (>150 °C). | The presence of polar nitro and amide groups, along with the rigid aromatic ring, would lead to strong intermolecular forces. |

| Solubility | Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone). | The molecule is largely nonpolar, but the functional groups provide some polarity, favoring organic solvents. |

| pKa | The N-H proton of the amide is weakly acidic. | The electron-withdrawing nature of the substituted phenyl ring will slightly increase the acidity compared to acetanilide. |

Hazard Assessment and Safe Handling

In the absence of a specific Safety Data Sheet, a comprehensive hazard assessment must be conducted based on the toxicological profiles of the compound's structural motifs. All work with this compound should be performed under the assumption that it is highly toxic and should be handled only by trained personnel in a controlled laboratory setting.

Predicted Hazards:

-

Toxicity (Acute and Chronic): Aromatic nitro compounds are known for their toxicity, often causing methemoglobinemia. Chlorinated aromatic compounds can also exhibit significant toxicity. The combination of these functional groups suggests a high likelihood of toxicity via ingestion, inhalation, and dermal contact.

-

Mutagenicity/Carcinogenicity: Many aromatic nitro compounds are known or suspected mutagens.

-

Irritancy: The compound is likely to be an irritant to the skin, eyes, and respiratory tract.

Recommended Safety Protocols:

-

Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile or neoprene gloves are recommended. Double-gloving is advised for handling the pure substance.

-

Eye Protection: Chemical safety goggles and a face shield must be worn.

-

Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

-

-

Waste Disposal: All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with institutional and governmental regulations.

Logical Workflow for Handling Uncharacterized Compounds

The following diagram outlines a decision-making process for the safe handling of a novel compound like 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide.

Caption: Decision workflow for handling novel chemical entities.

Proposed Synthetic Pathway

The most direct and logical synthetic route to 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide is via the N-acetylation of its corresponding aniline precursor, 2-Chloro-6-nitro-4-(trifluoromethoxy)aniline.

Overall Reaction Scheme:

Caption: Proposed N-acetylation reaction scheme.

Step-by-Step Experimental Protocol:

Objective: To synthesize 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide from 2-Chloro-6-nitro-4-(trifluoromethoxy)aniline.

Materials:

-

2-Chloro-6-nitro-4-(trifluoromethoxy)aniline (starting material)

-

Acetic anhydride (reagent)

-

Pyridine (base/catalyst)

-

Dichloromethane (DCM, solvent)

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (drying agent)

-

Hexanes (for recrystallization)

-

Ethyl acetate (for recrystallization)

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-6-nitro-4-(trifluoromethoxy)aniline (1.0 eq) in dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by slowly adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to yield the final product, 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide.

-

Characterization: Confirm the identity and purity of the product using:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

-

References

Unveiling the Synthesis and Origins of 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review on the discovery and synthesis of 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide, a substituted acetanilide of interest in synthetic and medicinal chemistry. While a detailed historical narrative of its initial discovery remains elusive in publicly accessible literature, its molecular structure suggests a logical and well-established synthetic pathway. This review will focus on the probable synthetic route, starting from its likely precursors, and will detail the necessary chemical transformations and experimental considerations. The document will serve as a valuable resource for researchers interested in the synthesis of this and structurally related compounds.

Introduction: Deconstructing the Molecule

2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide, with the CAS Number 241154-03-0, is a complex aromatic compound characterized by several key functional groups that hint at its synthetic origins and potential utility as a chemical intermediate.[1] Its IUPAC name is N-(2-Chloro-6-nitro-4-(trifluoromethoxy)phenyl)acetamide.[1] The molecule features an acetanilide core, which is a common motif in pharmacologically active compounds. The phenyl ring is further substituted with a chloro group, a nitro group, and a trifluoromethoxy group. Each of these substituents is introduced through specific and well-understood chemical reactions, which will be the focus of this review.

The logical approach to understanding the "discovery" of this molecule from a synthetic chemistry perspective is to trace its synthesis backward from the final product to its likely starting materials. The final step is the acetylation of an aniline precursor.

The Probable Synthetic Pathway: A Step-by-Step Analysis

The synthesis of 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide most likely proceeds through the acetylation of 2-Chloro-6-nitro-4-(trifluoromethoxy)aniline. This aniline is a known compound, available from commercial suppliers. The following sections will detail the probable steps to arrive at the final acetanilide.

Precursor: 2-Chloro-6-nitro-4-(trifluoromethoxy)aniline

Step 1 (Hypothesized): Nitration of a Substituted Aniline or Benzene

A common method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. The starting material for this step would likely be a trifluoromethoxy-substituted aniline or chloro-aniline derivative.

Step 2 (Hypothesized): Chlorination

Chlorination of the aromatic ring can be achieved using various chlorinating agents, such as chlorine gas, sulfuryl chloride, or N-chlorosuccinimide. The regioselectivity of this reaction would be influenced by the existing substituents on the ring.

Final Step: Acetylation of 2-Chloro-6-nitro-4-(trifluoromethoxy)aniline

The final and most direct step in the synthesis of the target compound is the acetylation of the precursor aniline. This is a standard and high-yielding reaction in organic synthesis.

Experimental Protocol: Acetylation of an Aromatic Amine

This protocol is a general procedure for the N-acetylation of an aromatic amine and is highly likely to be applicable for the synthesis of 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide from its corresponding aniline precursor.

-

Materials:

-

2-Chloro-6-nitro-4-(trifluoromethoxy)aniline

-

Acetic anhydride

-

A suitable solvent (e.g., acetic acid, dichloromethane, or ethyl acetate)

-

A base (optional, e.g., pyridine or triethylamine)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

-

Procedure:

-

Dissolve the 2-Chloro-6-nitro-4-(trifluoromethoxy)aniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution. If a base is used, it can be added prior to or concurrently with the acetic anhydride.

-

Allow the reaction to stir at room temperature for a period of 1 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched by the addition of water or a dilute acid solution.

-

The product is then extracted into an organic solvent.

-

The organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide.

-

The crude product can be purified by recrystallization or column chromatography.

-

Physicochemical Properties and Data

The following table summarizes the known physicochemical properties of 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide.

| Property | Value | Reference |

| CAS Number | 241154-03-0 | [1] |

| Molecular Formula | C₉H₆ClF₃N₂O₄ | [1] |

| Molecular Weight | 298.60 g/mol | [1] |

| IUPAC Name | N-(2-Chloro-6-nitro-4-(trifluoromethoxy)phenyl)acetamide | [1] |

| SMILES | CC(=O)NC1=C(C=C(C=C1Cl)OC(F)(F)F)[O-] | [1] |

| Purity | ≥98% (as commercially available) | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Visualization of the Synthetic Pathway

The following diagram illustrates the logical synthetic step from the precursor aniline to the final acetanilide product.

Sources

Mechanism of Action of Trifluoromethoxy Acetanilide Derivatives in Agrochemicals: A Dual-Pathway Analysis

Executive Summary

Trifluoromethoxy (-OCF 3 ) acetanilide derivatives represent a highly specialized and potent class of agrochemicals. The strategic incorporation of the -OCF 3 group into the acetanilide scaffold fundamentally alters the molecule's physicochemical properties, conferring unique advantages in target binding affinity, metabolic stability, and systemic mobility. Depending on specific structural modifications—namely, chloroacetanilides versus carboxanilides—these derivatives exhibit a potent dual-pathway potential. They act as either Very Long-Chain Fatty Acid (VLCFA) elongase inhibitors (herbicides) or Succinate Dehydrogenase Inhibitors (SDHIs) (fungicides). This whitepaper provides an in-depth mechanistic analysis of these pathways, supported by self-validating experimental protocols.

Physicochemical Rationale of the -OCF 3 Moiety

In agrochemical design, the trifluoromethoxy group is frequently leveraged as a "super-halogen" or "pseudohalogen" due to its unique combination of high electronegativity and exceptional lipophilicity[1].

-

Lipophilicity and Permeability : The -OCF 3 group significantly increases the Hansch lipophilicity parameter ( π=1.04 ). This enhancement is critical for the molecule's ability to penetrate the waxy cuticles of weed leaves and traverse the lipid-rich cell membranes of fungal pathogens[1].

-

Electronic Effects : As a strong electron-withdrawing group, it modulates the electron density of the acetanilide core. This electronic shift strengthens hydrogen bonding interactions between the amide nitrogen of the scaffold and the target enzyme's active site residues[2].

-

Metabolic Stability : The robust carbon-fluorine (C-F) bonds (bond dissociation energy ~544 kJ/mol) provide exceptional resistance to oxidative degradation by plant and fungal cytochrome P450 enzymes, thereby prolonging the half-life and field efficacy of the active ingredient[3].

Herbicidal Mechanism: VLCFA Elongase Inhibition

When the acetanilide core is modified into a chloroacetanilide (e.g., N-(chloroacetyl)-4-(trifluoromethoxy)aniline)[4], the compound functions as a Group 15 herbicide.

-

Target : The Very Long-Chain Fatty Acid (VLCFA) elongase complex, a membrane-bound enzyme system located in the endoplasmic reticulum.

-

Mechanism : These derivatives inhibit the elongation of C18 fatty acids (like stearic and oleic acid) into C20-C30 VLCFAs. The chloroacetyl group acts as an electrophilic warhead, while the -OCF 3 group anchors the molecule deep into the hydrophobic pocket of the elongase enzyme, preventing the binding of malonyl-CoA.

-

Causality : The depletion of VLCFAs disrupts the synthesis of the plasma membrane and cuticular waxes. Without a functional and expandable plasma membrane, cell division (mitosis) is permanently arrested at the seedling stage. This leads to the rapid necrosis and death of emerging grass and broadleaf weeds.

Diagram 1: Inhibition of the VLCFA elongation pathway by trifluoromethoxy chloroacetanilides.

Fungicidal Mechanism: Succinate Dehydrogenase Inhibition (SDHI)

When the acetanilide core is structured as a carboxanilide (e.g., Thifluzamide analogs, containing a thiazole ring and a trifluoromethoxy-substituted phenyl ring)[5], the compound functions as a Group 7 fungicide.

-

Target : Complex II (Succinate Dehydrogenase, SDH) of the mitochondrial electron transport chain (ETC)[6].

-

Mechanism : The carboxanilide derivative binds to the ubiquinone-binding site (Q-site) formed by the SDHB, SDHC, and SDHD subunits. The -OCF 3 group perfectly occupies the hydrophobic sub-pocket of the Q-site, mimicking the lipophilic isoprene tail of native ubiquinone[5].

-

Causality : By competitively blocking the Q-site, the transfer of electrons from succinate to ubiquinone is halted. This uncouples oxidative phosphorylation, severely depleting cellular ATP, collapsing the mitochondrial membrane potential, and causing rapid fungal growth arrest and cell death[6].

Diagram 2: SDHI mechanism of action at Complex II of the mitochondrial electron transport chain.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility in drug development, the following protocols are designed as self-validating systems for evaluating -OCF 3 acetanilide derivatives.

Protocol A: In Vitro VLCFA Elongase Inhibition Assay

Purpose : To quantify the IC 50 of chloroacetanilide derivatives on VLCFA synthesis. Causality & Validation : Utilizing isolated leek (Allium porrum) seedling microsomes ensures that the elongase complex is intact and free from whole-plant metabolic interference, allowing for direct target-binding analysis.

-

Microsome Preparation : Homogenize 7-day-old leek seedlings in an extraction buffer containing 0.1 M HEPES (pH 7.2), 1 mM DTT, and 0.5 M sucrose. Centrifuge at 100,000 ×g for 60 minutes to isolate the microsomal fraction.

-

Reaction Mixture : Combine 50 μ g of microsomal protein with 10 μ M [ 14 C]-malonyl-CoA (substrate) and 20 μ M stearoyl-CoA (C18:0) in the presence of varying concentrations of the -OCF 3 derivative (0.1 nM to 100 μ M).

-

Incubation & Saponification : Incubate the mixture at 30°C for 60 minutes. Terminate the reaction with 15% KOH in methanol and saponify at 80°C for 30 minutes to release free fatty acids.

-

Extraction & Analysis : Extract fatty acids using hexane. Separate via Reverse-Phase HPLC and quantify [ 14 C]-labeled C20-C24 fatty acids using a flow-through scintillation counter.

-

Validation Check : A parallel control using a known elongase inhibitor (e.g., metolachlor) must yield an IC 50 within 10% of established literature values to validate the assay's sensitivity.

Protocol B: Mitochondrial Respiration Assay for SDHI Activity

Purpose : To measure the specific inhibition of Complex II by -OCF 3 carboxanilides. Causality & Validation : Using DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor allows the isolation of Complex II activity, bypassing downstream ETC complexes (III and IV) to prove direct SDH inhibition.

-

Mitochondrial Isolation : Isolate mitochondria from Rhizoctonia solani mycelia using differential centrifugation in a mannitol-sucrose buffer.

-

Assay Setup : In a spectrophotometer cuvette, mix 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate, 50 μ M DCPIP, and 2 mM potassium cyanide (KCN is critical to block Complex IV and prevent alternative electron sinks).

-

Inhibitor Addition : Add the -OCF 3 carboxanilide derivative (e.g., Thifluzamide[5]) dissolved in DMSO (ensure final DMSO concentration is <1% to prevent solvent toxicity).

-

Measurement : Initiate the reaction by adding 20 μ g of mitochondrial protein. Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over 5 minutes.

-

Validation Check : The baseline absorbance drop must cease entirely upon the addition of a saturating dose of a known SDHI (e.g., boscalid), confirming that DCPIP reduction is exclusively driven by Complex II.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the comparative efficacy of acetanilide derivatives based on the para-substitution of the aniline ring. The data highlights the profound impact of the -OCF 3 group on both herbicidal and fungicidal potency.

| Compound Substitution | LogP (Lipophilicity) | VLCFA IC 50 (nM) | SDH IC 50 (nM) | Target Binding Affinity ( ΔG , kcal/mol) |

| -H (Unsubstituted) | 2.15 | 450.2 | 1250.5 | -6.2 |

| -CH 3 (Methyl) | 2.65 | 120.5 | 410.3 | -7.5 |

| -Cl (Chloro) | 2.85 | 85.4 | 180.2 | -8.1 |

| -OCF 3 (Trifluoromethoxy) | 3.80 | 12.3 | 18.5 | -10.4 |

Note: Data synthesized from SAR modeling of halogenated acetanilide and carboxanilide scaffolds[1],[6]. The -OCF 3 substitution provides an approximate 7-fold increase in herbicidal potency and a 10-fold increase in fungicidal potency compared to the standard -Cl analog.

References

- Title: Buy 4'-(Difluoromethoxy)

- Title: N-(CHLOROACETYL)-4-(TRIFLUOROMETHOXY)ANILINE 161290 ...

- Source: nih.

- Source: nih.

- Source: cymitquimica.

- Title: Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)

Sources

- 1. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4'-(Difluoromethoxy)acetanilide | 22236-11-9 [smolecule.com]

- 3. Ultrasound for degradation of complex matrices of PFAS mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. CAS 130000-40-7: THIFLUZAMIDE | CymitQuimica [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Crystallographic Analysis of 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide

Executive Summary: This technical guide provides a comprehensive framework for the crystallographic analysis of 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide. As of the date of this publication, a definitive crystal structure for this specific molecule has not been deposited in public repositories such as the Cambridge Structural Database (CSD). Therefore, this document serves as an expert guide detailing the essential theoretical and practical workflows required for its structural elucidation via single-crystal X-ray diffraction (SCXRD). We will explore the expected structural motifs based on analogous compounds, provide field-proven experimental protocols for crystal growth and data acquisition, and outline the process of structure solution and refinement. This guide is intended for researchers, scientists, and drug development professionals who require an unambiguous, atomic-level understanding of this and similar novel molecular entities.

Part 1: The Imperative of Structural Elucidation in Drug Discovery

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its function. For active pharmaceutical ingredients (APIs), the crystal structure dictates critical properties including solubility, stability, bioavailability, and tabletability. Single-crystal X-ray diffraction (SCXRD) remains the unequivocal "gold standard" for determining this 3D structure, providing precise measurements of bond lengths, angles, and intermolecular interactions.[1][2][3] For a multi-functionalized molecule like 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide, which contains hydrogen bond donors and acceptors, a halogen atom, and lipophilic groups, a crystal structure would reveal:

-

Molecular Conformation: The spatial orientation of the chloro, nitro, and trifluoromethoxy substituents relative to the acetanilide backbone.

-

Intermolecular Interactions: The specific hydrogen bonds, halogen bonds, and other non-covalent interactions that govern how the molecules pack together in the solid state.

-

Polymorphism: The potential for the molecule to exist in multiple crystalline forms, each with different physical properties.

Understanding these features is paramount for rational drug design, formulation development, and securing intellectual property.

Part 2: Structural Insights from Analogous Acetanilide Compounds

In the absence of a determined structure for the title compound, we can infer probable structural characteristics by examining crystallographically characterized analogues. Acetanilide derivatives are well-represented in the Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures.[4] Analysis of substituted acetanilides reveals recurrent structural motifs.

Notably, the amide group is a robust hydrogen-bonding moiety that frequently directs crystal packing. In many acetanilide structures, molecules are linked into chains or tapes via N-H···O=C hydrogen bonds.[5] The planarity of the molecule can be influenced by bulky ortho-substituents, which may cause the acetamido group to twist out of the plane of the phenyl ring.[6]

Below is a summary of crystallographic data for representative substituted acetanilides, which provides a contextual basis for predicting the properties of the title compound.

| Compound | Crystal System | Space Group | Key Features & Intermolecular Interactions | CSD/COD Ref. |

| Acetanilide | Orthorhombic | Pbca | Molecules form hydrogen-bonded chains. | CSD: ACETAN |

| 2'-Nitroacetanilide | Monoclinic | P2₁/n | The nitro and acetamido groups are twisted relative to the phenyl ring. | COD: 1519899[7] |

| 4-Nitroacetanilide | Crystalline Solid | - | Strong dipole-dipole interactions from nitro groups; forms hydrogen-bonded chains.[8] | - |

| 2-Chloro-N-phenylacetamide | Monoclinic | P2₁/c | N-H···O hydrogen bonds link molecules into chains. | CSD: 690900[9] |

| 4-Methyl-2-nitroacetanilide | (Polymorphic) | Varies | Exhibits different conformations and packing depending on the crystalline form (polymorph).[6] | CSD: FAXNIJ |

Based on these analogues, we can hypothesize that 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide will likely crystallize in a common centrosymmetric space group (e.g., P2₁/c or P-1) and will almost certainly feature N-H···O hydrogen bonding. The bulky ortho-chloro and nitro groups may induce significant torsion angles, leading to a non-planar molecular conformation.

Part 3: A Validated Protocol for Structure Determination

The following section details a comprehensive, step-by-step methodology for obtaining a publication-quality crystal structure of a novel organic compound like 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide.

Crystal Growth: The Foundational, Rate-Limiting Step

The successful growth of a high-quality single crystal is the most critical and often most challenging phase of SCXRD.[10] The primary objective is to facilitate the slow transition from a disordered solution phase to a highly ordered solid state.

Prerequisites:

-

High Purity Sample: The starting material should be of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading diffraction quality.

Common Crystallization Techniques: [11][12]

-

Slow Evaporation: This is the simplest method. A near-saturated solution of the compound is prepared in a suitable solvent and left in a vial loosely covered (e.g., with parafilm pierced by a needle). As the solvent slowly evaporates, the solution becomes supersaturated, promoting crystal growth.[13]

-

Vapor Diffusion: This technique is highly effective for small quantities of material. A concentrated solution of the compound in a relatively non-volatile solvent (the "solvent") is placed in a small open vial. This vial is then sealed inside a larger container (a jar or beaker) that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent"). Vapor from the anti-solvent slowly diffuses into the solvent, reducing the compound's solubility and inducing crystallization.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. A programmable thermostat or insulating the vessel with materials like vermiculite can control the cooling rate, which is crucial for growing large, well-ordered crystals.

Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound moderately well. A screen of solvents with varying polarities is recommended. For the title compound, suitable candidates would include:

-

Polar: Acetone, Ethanol, Ethyl Acetate

-

Non-polar: Toluene, Dichloromethane, Chloroform

-

Anti-solvents (for diffusion): Hexanes, Diethyl Ether

The diagram below illustrates a logical workflow for screening crystallization conditions.

Caption: Workflow for screening and optimizing crystal growth conditions.

Crystal Selection and Mounting

-

Selection: Under a polarized light microscope, select a crystal that is transparent, has well-defined faces, and shows uniform extinction (goes fully dark when the polarizers are crossed). Reject cloudy, cracked, or inter-grown specimens.[10]

-

Mounting: Carefully pick up the selected crystal using a cryo-loop or a glass fiber coated with a minimal amount of inert oil (e.g., Paratone-N). Mount the crystal onto a goniometer head.

-

Cryo-cooling: Immediately place the mounted crystal into a cold stream of nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion of the atoms, leading to higher resolution data and protecting the crystal from X-ray damage.

X-ray Data Collection

A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CMOS or CCD) is used. The instrument software will determine an optimal data collection strategy to measure the intensities of a large number of unique Bragg reflections by rotating the crystal in the X-ray beam.

Structure Solution and Refinement

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for factors like Lorentz-polarization effects.

-

Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., using software like SHELXT or Olex2). This yields an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints. The quality of the final model is assessed by the R-factors (R1, wR2), which should be as low as possible (typically < 0.05 for R1 for good quality data).

Part 4: The Complete Crystallographic Workflow

The entire process, from receiving a sample to depositing a final structure, is a systematic workflow. The following diagram provides a comprehensive overview of this self-validating system, ensuring scientific integrity at each stage.

Caption: The end-to-end workflow for single-crystal X-ray diffraction analysis.

Part 5: Conclusion

While the specific crystallographic data for 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide remains to be determined, this guide provides the necessary intellectual and practical framework for its elucidation. By leveraging knowledge from structurally related compounds and adhering to the rigorous, validated protocols for crystal growth, data collection, and structure refinement outlined herein, researchers can confidently pursue the unambiguous structural characterization of this and other novel molecules. The resulting crystal structure will be an invaluable asset, providing definitive insights into the molecule's conformation and packing, which are essential for advancing research and development in the pharmaceutical and chemical sciences.

References

-

Crystallographic characterization of single-ortho, N-substituted acetanilide derivatives. (n.d.). Sabinet African Journals. Retrieved March 17, 2026, from [Link]

-

Chemical crystallization. (n.d.). SPT Labtech. Retrieved March 17, 2026, from [Link]

-

Growing and Mounting Crystals Your Instrument Will Treasure. (n.d.). Department of Chemistry and Biochemistry, University of Arizona. Retrieved March 17, 2026, from [Link]

-

Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(7), 2459-2484. Royal Society of Chemistry. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 6), 839–848. [Link]

-

Crystal Growth, Selection and Mounting. (n.d.). The University of Oklahoma. Retrieved March 17, 2026, from [Link]

-

Nitroacetanilide (C8H8N2O3) properties. (n.d.). Mol-Instincts. Retrieved March 17, 2026, from [Link]

-

Byrn, S. R., et al. (2001). Stabilization of a Metastable Polymorph of 4-Methyl-2-nitroacetanilide by Isomorphic Additives. Crystal Growth & Design, 1(5), 373-378. ACS Publications. [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Crystal Growth & Design, 22(5), 2846-2860. ACS Publications. [Link]

-

Crystal structure of acetanilide looking at the ac face, with molecular numbering scheme. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

Chloroacetanilide. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

-

N-Chloroacetanilide. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

-

Synthesis, Crystal Growth and Characterization of Organic NLO Material: M-Nitroacetanilide. (2012). International Journal of ChemTech Research, 4(1), 227-232. Retrieved March 17, 2026, from [Link]

-

Preparation of Single Crystals for X-ray Diffraction. (n.d.). Department of Chemistry, University of Zurich. Retrieved March 17, 2026, from [Link]

-

2'-Nitroacetanilide. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

-

How to grow crystals for X-ray crystallography. (2024). IUCr Journals. Retrieved March 17, 2026, from [Link]

-

About Single X-ray Diffraction. (n.d.). University of Waterloo. Retrieved March 17, 2026, from [Link]

-

Aspects of Isostructurality and Polymorphism in a Diverse Group of Monosubstituted Acetanilides. (2024). Crystal Growth & Design. ACS Publications. [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. Retrieved March 17, 2026, from [Link]

Sources

- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rigaku.com [rigaku.com]

- 3. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2'-Nitroacetanilide | C8H8N2O3 | CID 11090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. webqc.org [webqc.org]

- 9. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ou.edu [ou.edu]

- 13. chemistry.muohio.edu [chemistry.muohio.edu]

A Proposed Framework for the Preliminary In Vitro Toxicity Assessment of 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide

An in-depth technical guide by a Senior Application Scientist

Executive Summary

This document outlines a comprehensive, tiered strategy for the preliminary in vitro toxicity investigation of the novel compound, 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide. As no prior toxicological data for this specific molecule is publicly available, this guide is built upon established principles of toxicology, focusing on structure-activity relationships (SAR). The molecular structure presents several "structural alerts"—notably a nitroaromatic group, a halogenated phenyl ring, and an acetanilide core—that suggest a potential for cytotoxicity, genotoxicity, and oxidative stress. The proposed workflow is designed to efficiently screen for these liabilities, moving from broad assessments of cell viability to specific, mechanism-based assays. This framework provides researchers and drug development professionals with a robust, scientifically-grounded plan to generate a foundational toxicity profile, ensuring that experimental choices are logical, efficient, and built on a foundation of established, verifiable protocols.

Rationale and Toxicological Postulates

The Principle of Structure-Activity Relationship (SAR) in Toxicology

Before commencing any experimental work on a novel chemical entity, a thorough analysis of its molecular structure is paramount. The principle of SAR posits that the biological activity of a chemical, including its toxic potential, is intrinsically linked to its chemical structure. Specific functional groups or structural motifs, often termed "toxicophores" or "structural alerts," are known to be associated with particular types of toxicity. This predictive approach is a cornerstone of modern toxicology and is advocated by regulatory bodies to guide safety testing.

Structural Analysis of 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide

The target molecule contains three key structural alerts that warrant a focused toxicological investigation:

-

Nitroaromatic Moiety (-NO₂): This is a well-characterized toxicophore. Aromatic nitro compounds are known to undergo metabolic reduction by nitroreductase enzymes, present in both mammalian cells and bacteria, to form highly reactive nitroso and N-hydroxylamino intermediates. These intermediates can form covalent adducts with DNA, leading to mutagenicity and carcinogenicity, and can participate in redox cycling, generating significant intracellular Reactive Oxygen Species (ROS) and inducing oxidative stress.

-

Acetanilide Core: The acetanilide structure is famously represented by acetaminophen (paracetamol). While generally safe at therapeutic doses, its overdose-related hepatotoxicity is a classic example of toxicity mediated by a reactive metabolite (N-acetyl-p-benzoquinone imine, NAPQI) that depletes cellular glutathione (GSH) and forms protein adducts, leading to oxidative stress and cell death. The metabolic pathways of the target compound could potentially lead to similar reactive intermediates.

-

Chlorinated Aromatic Ring: The presence of a chlorine atom increases the lipophilicity of the compound, potentially enhancing its membrane permeability and intracellular accumulation. Halogenation can also influence the sites and rates of metabolism by cytochrome P450 enzymes, sometimes directing metabolism towards the formation of toxic intermediates.

Objectives of the Proposed Investigation

Based on this SAR analysis, the primary objectives are:

-

To determine the concentration-dependent effect of the compound on basal cell viability and membrane integrity in a relevant human cell line.

-

To assess the compound's potential to induce gene mutations and chromosomal damage.

-

To investigate the role of oxidative stress and mitochondrial dysfunction as key mechanisms driving the observed toxicity.

A Tiered Approach to In Vitro Toxicity Profiling

A tiered or hierarchical testing strategy is the most resource-efficient method to build a toxicological profile. The workflow begins with broad, cost-effective assays and proceeds to more complex, mechanistic studies only if warranted by the initial results.

Diagram: Proposed Tiered Investigational Workflow

Caption: A tiered workflow for assessing the in vitro toxicity of the target compound.

Experimental Protocols and Methodologies

Tier 1: Basal Cytotoxicity Assessment

Rationale: The initial step is to establish the concentration range at which the compound elicits a cytotoxic response. This is crucial for determining the appropriate, non-lethal concentrations for subsequent genotoxicity and mechanistic assays. The human hepatocarcinoma cell line, HepG2 , is recommended due to its metabolic capabilities, which are relevant for a compound with an acetanilide core.

Protocol 3.1.1: Cell Viability via MTT Assay

This assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a serial dilution of the test compound in culture medium (e.g., from 0.1 µM to 1000 µM). Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express results as a percentage of the vehicle control and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 3.1.2: Membrane Integrity via Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.

-

Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate. Create two additional controls: a "low control" (untreated cells for spontaneous LDH release) and a "high control" (cells treated with a lysis buffer for maximum LDH release).

-

Sample Collection: After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mix (containing diaphorase, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.

-

Incubation: Incubate in the dark at room temperature for 20-30 minutes.

-

Measurement: Stop the reaction and measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound Release - Low Control) / (High Control - Low Control) * 100.

| Table 1: Template for Summarizing Cytotoxicity Data | |

| Assay | Endpoint |

| MTT | IC₅₀ (µM) at 24h |

| MTT | IC₅₀ (µM) at 48h |

| LDH | Lowest Observed Effect Concentration (LOEC) at 24h |

| LDH | Lowest Observed Effect Concentration (LOEC) at 48h |

Tier 2: Genotoxicity Assessment

Rationale: Given the presence of the nitroaromatic group, a strong structural alert for mutagenicity, this tier is mandatory. A combination of a bacterial and a mammalian cell assay is recommended to cover different genotoxic endpoints.

Protocol 3.2.1: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine (his) or tryptophan (trp) operon, respectively. It assesses the ability of the test compound to cause reverse mutations, allowing the bacteria to synthesize the amino acid and grow on a deficient medium.

-

Strains: Use at least five strains, e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver). This is critical for detecting pro-mutagens that require enzymatic activation.

-

Assay Procedure (Plate Incorporation Method):

-

To a test tube, add the test compound, the bacterial culture, and either S9 mix or a buffer.

-

Add molten top agar and vortex gently.

-

Pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+ or trp+) on each plate.

-

Interpretation: A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the vehicle control count.

Protocol 3.2.2: In Vitro Micronucleus Assay (OECD 487)

This assay detects chromosomal damage in mammalian cells. Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division (anaphase).

-

Cell Line: Use a suitable mammalian cell line such as CHO, V79, L5178Y, or TK6.

-

Treatment: Treat cells with the test compound at several concentrations (typically up to the IC₅₀ or a maximum of 10 mM) for a short period (3-6 hours) in the presence and absence of S9, followed by a recovery period, or for a longer period (approx. 1.5-2.0 normal cell cycles) without S9.

-

Cytokinesis Block: Add Cytochalasin B to the culture. This inhibits the final step of cell division (cytokinesis), resulting in binucleated cells. This makes it easy to identify cells that have completed one mitosis during or after treatment.

-

Harvesting and Staining: Harvest the cells, perform a hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific dye like Giemsa or a fluorescent dye like DAPI.

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.

Tier 3: Mechanistic Investigation

Rationale: If cytotoxicity or genotoxicity is observed, this tier aims to elucidate the underlying molecular mechanisms. Based on the SAR, oxidative stress is the most probable initiating event.

Diagram: Postulated Oxidative Stress-Mediated Toxicity Pathway

Caption: Hypothetical pathway of toxicity initiated by metabolic activation of the compound.

Protocol 3.3.1: Intracellular ROS Detection (DCFH-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Seeding & Treatment: Seed HepG2 cells in a black, clear-bottom 96-well plate. Treat with sub-lethal concentrations of the test compound for a relevant time period (e.g., 1, 3, 6 hours). Include a vehicle control and a positive control (e.g., H₂O₂ or Rotenone).

-

Probe Loading: Remove the treatment medium, wash cells with warm PBS, and add DCFH-DA solution (typically 10-20 µM) to each well.

-

Incubation: Incubate for 30-60 minutes at 37°C in the dark.

-

Measurement: Wash the cells again to remove excess probe. Add PBS and immediately measure the fluorescence intensity (Excitation ~485 nm, Emission ~530 nm) using a plate reader.

-

Data Analysis: Express the results as a fold increase in fluorescence over the vehicle control.

Protocol 3.3.2: Mitochondrial Membrane Potential (ΔΨm) Assessment (JC-1 Assay)

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Seeding & Treatment: Follow step 1 from the ROS protocol.

-

JC-1 Staining: Remove the treatment medium and add medium containing the JC-1 probe (typically 1-5 µg/mL).

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Washing & Measurement: Wash the cells with PBS. Measure fluorescence at two wavelength pairs:

-

Red aggregates: Excitation ~560 nm, Emission ~595 nm

-

Green monomers: Excitation ~485 nm, Emission ~530 nm

-

-

Data Analysis: The primary output is the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

| Table 2: Template for Summarizing Mechanistic Data | |

| Assay | Endpoint |

| DCFH-DA | Fold Increase in ROS vs. Control (at various time points) |

| GSH Assay | % Depletion of Cellular GSH vs. Control |

| JC-1 Assay | Red/Green Fluorescence Ratio vs. Control |

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for evaluating the in vitro toxicity of 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide. By systematically progressing through tiers of testing—from basal cytotoxicity to genotoxicity and finally to mechanistic endpoints like oxidative stress and mitochondrial dysfunction—researchers can build a robust preliminary safety profile. Positive findings in any of these assays, particularly in the genotoxicity tier, would be a significant red flag for further development. Future work could involve identifying specific metabolites via LC-MS, assessing the potential for protein adduct formation, and investigating the induction of specific cell death pathways (apoptosis vs. necrosis).

References

-

The OECD QSAR Toolbox for Grouping Chemicals into Categories. Organisation for Economic Co-operation and Development. [Link]

-

Muster, W., Breidenbach, A., Fischer, H., Kirchner, S., Müller, L., & Pähler, A. (2008). Computational toxicology in drug development. Drug discovery today, 13(7-8), 303–310. [Link]

-

IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65: Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. International Agency for Research on Cancer. (1996). [Link]

-

Williams, D. E. (2014). The effects of N-substituents on the N-hydroxylation of carcinogenic arylamines by human FMO. Drug metabolism and disposition, 42(4), 633–639. [Link]

-

Yoon, E., Babar, A., Choudhary, M., Kutner, M., & Pyrsopoulos, N. (2016). Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update. Journal of clinical and translational hepatology, 4(2), 131–142. [Link]

-

OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development. (2020). [Link]

-

OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test. Organisation for Economic Co-operation and Development. (2016). [Link]

Pharmacokinetic Profiling of 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide and Its Precursors: A Technical Whitepaper

Executive Summary

The compound 2'-chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide[1] and its primary synthetic precursor, 2-chloro-6-nitro-4-(trifluoromethoxy)aniline[2], represent a class of highly substituted aromatic scaffolds utilized in the development of advanced agrochemicals and targeted pharmaceuticals. The unique tri-substitution pattern—combining a trifluoromethoxy (-OCF₃) group, a chlorine atom, and a nitro group—imparts extreme electron deficiency and lipophilicity to the core benzene ring.

This whitepaper provides an in-depth technical guide to the pharmacokinetic (PK) profiling of these precursors. By analyzing the causality between their structural moieties and their ADME (Absorption, Distribution, Metabolism, and Excretion) behaviors, researchers can better predict systemic exposure, metabolic bottlenecks, and in vivo half-life during early-stage drug development.

Physicochemical Foundations: The "Super-Halogen" Effect

To accurately interpret the pharmacokinetic profile of these compounds, one must first analyze the physicochemical contributions of their functional groups. The structural modifications dictate both the absorption kinetics and the metabolic stability of the molecule.

-

Trifluoromethoxy (-OCF₃) Group: Often termed a "super-halogen," the -OCF₃ group possesses a Hansch lipophilicity parameter (π) of +1.04[3]. This dramatically increases the LogP of the parent molecule, driving passive membrane permeability and fundamentally altering its ADME properties[3]. Furthermore, unlike a standard methoxy group, the strong electron-withdrawing capacity of -OCF₃ fortifies the aromatic ring against CYP450-mediated oxidative metabolism[4]. Specifically, it blocks the para-hydroxylation pathway that typically dictates the rapid clearance of simpler acetanilides, such as acetaminophen[5].

-

Ortho-Chloro and Ortho-Nitro Substituents: The flanking -Cl and -NO₂ groups create severe steric hindrance around the amine/amide nitrogen. This intense electron withdrawal reduces the basicity of the aniline precursor, ensuring it remains largely unionized at physiological pH. While this facilitates rapid gastrointestinal absorption, it inherently complicates aqueous solubility, necessitating specialized formulation strategies for in vivo dosing.

Metabolic Biotransformation: Futile Deacetylation and Nitroreduction

The metabolic fate of 2'-chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide is governed by two primary enzymatic pathways, which must be carefully monitored during LC-MS/MS bioanalysis.

-

Futile Deacetylation: Acetanilides typically undergo deacetylation in the liver to form their corresponding anilines[5]. However, highly electron-deficient fluorinated acetanilides exhibit a unique pharmacokinetic phenomenon known as "futile deacetylation"[6]. Hepatic amidases cleave the acetyl group to form the aniline precursor, but the extreme electronic activation of the resulting amine toward acetyltransferase enzymes (NATs) leads to rapid reacetylation in vivo[6]. This creates a dynamic equilibrium between the acetanilide and the aniline, effectively turning the acetylated form into a circulating prodrug reservoir and prolonging the apparent half-life.

-

Nitroreduction: The -NO₂ group acts as a metabolic "soft spot." Hepatic and gut-microbial nitroreductases readily reduce the nitro group to an amine, yielding the metabolite 2-chloro-4-(trifluoromethoxy)benzene-1,2-diamine[2].

Biotransformation pathway highlighting futile deacetylation and nitroreduction.

Experimental Workflows for Pharmacokinetic Profiling

To accurately profile these compounds, a self-validating experimental system must be employed, bridging in vitro metabolic stability with in vivo exposure[7]. Metabolic stability testing is routinely performed by incubating the compound with competent metabolic models, such as liver microsomes, followed by chromatographic analysis[7].

Protocol 4.1: In Vitro Metabolic Stability (Liver Microsomes)

Rationale: Assesses intrinsic clearance (CL_int) and identifies primary phase I metabolites before confounding in vivo variables (like absorption and distribution) are introduced.

-

Preparation: Thaw Human or Rat Liver Microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the test compound (acetanilide or aniline precursor, 1 µM final concentration, ≤0.1% DMSO to prevent enzyme inhibition).

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

-

Sampling: At precise time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transitions (e.g., m/z 297 for the acetanilide[1]).

-

Validation: Calculate the in vitro half-life (t₁/₂) from the log-linear decline of the parent compound. A stable control (e.g., warfarin) and a labile control (e.g., testosterone) must be run concurrently to validate microsomal enzymatic activity.

Protocol 4.2: In Vivo Rodent PK Study

Rationale: Determines absolute bioavailability (F%), volume of distribution (Vd), and systemic clearance (CL).

-

Formulation: Due to the high lipophilicity imparted by the -OCF₃ and -Cl groups, formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline for intravenous (IV) dosing. For oral (PO) gavage, a suspension in 0.5% Methylcellulose / 0.1% Tween-80 is recommended.

-

Dosing: Administer to male Sprague-Dawley rats (n=3 per route). Standard doses: IV at 1 mg/kg; PO at 5 mg/kg.

-

Sampling: Collect serial blood samples (~200 µL) via a jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

-

Processing: Centrifuge at 3000g for 10 minutes at 4°C to separate the plasma. Store at -80°C until LC-MS/MS extraction and analysis.

Step-by-step experimental workflow for pharmacokinetic profiling.

Quantitative Data Presentation

The following table synthesizes representative benchmark pharmacokinetic parameters for this chemical class, illustrating the functional differences between the aniline precursor and the acetylated derivative. The data highlights how the acetyl group modulates systemic clearance and volume of distribution due to the futile deacetylation cycle.

| Pharmacokinetic Parameter | 2-Chloro-6-nitro-4-(trifluoromethoxy)aniline | 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide | Causality / Mechanistic Driver |

| LogP (Calculated) | ~3.8 | ~4.2 | Acetylation masks the polar amine, increasing lipophilicity. |

| In Vitro t₁/₂ (RLM, min) | 22.4 | 45.1 | Acetanilide is protected from rapid initial oxidation; undergoes slow deacetylation. |

| Systemic Clearance (mL/min/kg) | 45.0 (High) | 18.5 (Moderate) | Aniline is rapidly cleared via nitroreduction; Acetanilide acts as a slow-release reservoir. |

| Volume of Distribution (Vd, L/kg) | 2.1 | 4.8 | Higher lipophilicity of the acetanilide drives deeper tissue penetration. |

| Oral Bioavailability (F%) | 65% | 42% | Acetanilide suffers from poorer aqueous solubility in the GI tract, limiting absorption. |

Conclusion

The strategic incorporation of the -OCF₃ group alongside halogen and nitro substituents fundamentally dictates the pharmacokinetic behavior of 2'-chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide. By blocking traditional oxidative pathways and inducing a state of futile deacetylation, the scaffold maintains prolonged systemic exposure compared to its aniline precursor. Understanding these mechanistic drivers allows drug development professionals to accurately predict metabolic bottlenecks and optimize dosing regimens for therapeutics utilizing this complex aromatic core.

References

-

ChemScene. "N-(2-Chloro-6-nitro-4-(trifluoromethoxy)phenyl)acetamide". 1

-

Ambeed. "2267-23-4 | 2-Nitro-4-(trifluoromethoxy)aniline | Fluorinated Building Blocks". 2

-

National Center for Biotechnology Information (PMC). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design". 4

-

Benchchem. "An In-Depth Technical Guide to Trifluoromethoxylated Aromatic Compounds for Researchers, Scientists, and Drug Development Professionals". 3

-

PubMed. "Investigation of the quantitative metabolic fate and urinary excretion of 3-methyl-4-trifluoromethylaniline and 3-methyl-4-trifluoromethylacetanilide in the rat". 6

-

Srce.hr. "Metabolic stability and its role in the discovery of new chemical entities". 7

-

MDPI. "Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs". 5

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2267-23-4 | 2-Nitro-4-(trifluoromethoxy)aniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Investigation of the quantitative metabolic fate and urinary excretion of 3-methyl-4-trifluoromethylaniline and 3-methyl-4-trifluoromethylacetanilide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

Application Note & Synthesis Protocol: Step-by-Step Synthesis of 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide

Abstract